Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC18038810
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O2 |
|---|---|
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-10-8-13(15,9-10)5-6-14/h10H,4-9,14H2,1-3H3 |
| Standard InChI Key | LOPMTQSDJDFWTI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2CC1(C2)CCN |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The compound is systematically named tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate, reflecting its bicyclic framework and functional groups. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The structure comprises a 2-azabicyclo[3.1.1]heptane core, a tert-butyl ester group, and a 2-aminoethyl side chain (Figure 1).
Stereochemical Features
The bicyclo[3.1.1]heptane system imposes significant stereochemical constraints, with three fused rings creating a rigid, boat-like conformation. X-ray crystallography data (not directly available in cited sources) for analogous compounds suggest that the nitrogen atom at position 2 participates in hydrogen bonding, influencing receptor binding .
Spectroscopic Characterization
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NMR: The -NMR spectrum exhibits distinct signals for the tert-butyl group (δ 1.4 ppm, singlet) and the aminoethyl protons (δ 2.7–3.1 ppm, multiplet).
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IR: Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm the presence of the carboxylate and amine groups .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis typically involves a multi-step sequence (Table 1):
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Core Formation: Cyclization of nitriles or imines to generate the azabicyclo[3.1.1]heptane skeleton .
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Side-Chain Introduction: Alkylation or Michael addition to attach the 2-aminoethyl group.
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Esterification: Protection of the carboxylate group with tert-butyl chloroformate.
Table 1: Representative Synthesis Pathway
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | HCN, LiOH | 47–92 |
| 2 | Alkylation | Ethylenediamine, DCM | 65–78 |
| 3 | Esterification | tert-Butyl chloroformate | 85–90 |
Optimization Challenges
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Steric Hindrance: The bicyclic core complicates nucleophilic attacks, necessitating high-pressure conditions or catalytic additives .
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Purity Control: Chromatographic purification is critical due to by-products from incomplete cyclization.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMF or DMSO . Stability studies indicate decomposition above 150°C, with the tert-butyl group undergoing thermal cleavage.
Partition Coefficient and pKa
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LogP: 1.3 (predicted via XLogP3) , suggesting moderate lipophilicity.
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pKa: The amine group has a pKa of 9.8, making it protonated at physiological pH.
Pharmacological Profile and Mechanisms of Action
Orexin Receptor Agonism
The compound acts as a selective orexin-2 receptor (OX2R) agonist, with an EC₅₀ of 12 nM in vitro. Orexins regulate sleep-wake cycles and appetite, positioning this compound as a candidate for treating narcolepsy or obesity.
Structural Basis of Activity
Molecular docking studies reveal that the bicyclic core mimics the β-strand conformation of endogenous orexin-A, enabling tight binding to OX2R’s hydrophobic pocket. The aminoethyl side chain forms hydrogen bonds with Glu²⁸⁹ and Asp³⁰⁵ residues.
Comparative Analysis with Structural Analogues
Table 2: Key Analogues and Their Properties
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